1-Methyl-5,6-dihydropyridin-2(1H)-one

Flow Chemistry Halogen-Lithium Exchange Process Intensification

1-Methyl-5,6-dihydropyridin-2(1H)-one (CAS 69003-17-4) is an N-methyl-substituted six-membered cyclic lactam bearing a 5,6-double bond and a carbonyl at the 2-position, belonging to the dihydropyridinone class of heterocycles. With a molecular formula of C6H9NO and a molecular weight of 111.14 g/mol, this compound occupies a specific structural niche between the fully saturated piperidin-2-one and the aromatic N-methyl-2-pyridone (CAS 694-85-9).

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 69003-17-4
Cat. No. B3279196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5,6-dihydropyridin-2(1H)-one
CAS69003-17-4
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCN1CCC=CC1=O
InChIInChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h2,4H,3,5H2,1H3
InChIKeyHZNHVKIJLRXCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5,6-dihydropyridin-2(1H)-one (CAS 69003-17-4): Core Chemical Identity and Comparator Landscape for Scientific Procurement


1-Methyl-5,6-dihydropyridin-2(1H)-one (CAS 69003-17-4) is an N-methyl-substituted six-membered cyclic lactam bearing a 5,6-double bond and a carbonyl at the 2-position, belonging to the dihydropyridinone class of heterocycles . With a molecular formula of C6H9NO and a molecular weight of 111.14 g/mol, this compound occupies a specific structural niche between the fully saturated piperidin-2-one and the aromatic N-methyl-2-pyridone (CAS 694-85-9) . The closest structural analog is the N-H parent, 5,6-dihydropyridin-2(1H)-one (CAS 6052-73-9), which differs only at the nitrogen substitution and exhibits distinct physicochemical properties, including a predicted pKa of 15.07 and a melting point of 187–188°C, compared to the non-ionizable N-methyl derivative . Other relevant comparators include the regioisomeric 1-methyl-1,6-dihydropyridin-3(2H)-one and the 3-iodo-substituted precursor (3-iodo-1-methyl-5,6-dihydropyridin-2(1H)-one) used in flow chemistry applications [1]. The compound is commercially available at purities of 95% and 98% from multiple suppliers, making procurement comparisons feasible .

Why 1-Methyl-5,6-dihydropyridin-2(1H)-one Cannot Be Interchanged with the N-H Parent or Regioisomeric Dihydropyridinones


Generic substitution among dihydropyridinone analogs is precluded by three structural determinants with verified quantitative consequences. First, N-methylation eliminates the ionizable N-H proton present in the parent 5,6-dihydropyridin-2(1H)-one (predicted pKa 15.07), fundamentally altering hydrogen-bond donor capacity, solubility, and reactivity with electrophilic reagents . This substitution directly impacts synthetic utility: the N-methyl group enables halogen–lithium exchange chemistry on the 3-iodo derivative under flow microreactor conditions, achieving a 68% methylation yield versus only 23% in conventional batch mode—a 3.0-fold improvement [1]. Second, the 5,6-dihydro oxidation state distinguishes this compound from the fully aromatic N-methyl-2-pyridone (CAS 694-85-9), which fails to undergo the same [4+2] cycloaddition and reduction pathways relevant to alkaloid synthesis [2]. Third, the specific 5,6-dihydro-2(1H)-one regioisomer (carbonyl at position 2) is the pharmacophoric core found in the anticancer natural product piperlongumine; the 3,4-dihydro and 1,6-dihydro regioisomers do not share this established pharmacophoric validation [3]. These differences are not incremental—they represent binary shifts in reactivity, synthetic compatibility, and biological recognition that preclude simple analog interchange in both research and process chemistry settings.

Quantitative Differentiation Evidence: 1-Methyl-5,6-dihydropyridin-2(1H)-one vs. Closest Analogs


Flow Microreactor vs. Batch Yield: 3.0-Fold Yield Enhancement for Methylation of the 3-Iodo Precursor

The 3-iodo derivative of 1-methyl-5,6-dihydropyridin-2(1H)-one (3-iodo-1-methyl-5,6-dihydropyridin-2(1H)-one) undergoes halogen–lithium exchange followed by methylation. In a flow microreactor system, the desired 1,3-dimethyl-5,6-dihydropyridin-2(1H)-one was obtained in 68% isolated yield. The identical reaction performed under conventional batch conditions afforded only a 23% yield [1]. For the reaction with methoxycarbonyl isocyanate, the flow system delivered the α-alkylidene β-oxo imide product in 78% yield, compared to merely 2% in batch—a 39-fold improvement [1]. This direct head-to-head comparison demonstrates that the N-methyl-substituted dihydropyridinone scaffold is uniquely amenable to flow chemistry process intensification, enabling synthetically useful yields that are unattainable via batch methods.

Flow Chemistry Halogen-Lithium Exchange Process Intensification

N-Methyl vs. N-H Parent: Elimination of Ionizable Proton and Hydrogen-Bond Donor Capacity

The N-H parent compound, 5,6-dihydropyridin-2(1H)-one (CAS 6052-73-9), possesses a predicted pKa of 15.07 ± 0.20 and a measured melting point of 187–188°C . N-Methylation to yield 1-methyl-5,6-dihydropyridin-2(1H)-one (CAS 69003-17-4) eliminates the acidic N-H proton entirely, converting the lactam from a weak hydrogen-bond donor/acceptor to a pure hydrogen-bond acceptor . While no experimentally measured pKa or logP values were identified in the primary literature for the N-methyl derivative, this substitution is class-wide recognized to increase lipophilicity, reduce aqueous solubility, and abolish N-H-mediated crystal packing interactions that govern melting point and chromatographic behavior . The practical consequence is that the N-methyl compound is expected to exhibit superior solubility in organic solvents and distinct retention on reverse-phase chromatography compared to the N-H parent.

Physicochemical Profiling Hydrogen Bonding Lactam Tautomerism

P2X7 Receptor Antagonist SAR: N-Methyl Substitution Enables Potent FLIPR and HWB Activity in the 1,2-Dihydropyridinone Series

In a comprehensive SAR study of 1,2-dihydropyridinone P2X7 receptor antagonists (Lopez-Tapia et al., J. Med. Chem. 2015), the dihydropyridinone ring nitrogen was shown to tolerate relatively small alkyl groups such as methyl and hydroxyethyl (e.g., compound 17, Table 4) [1]. Compounds bearing N-methyl substitution (Table 4, entries where R1 = Me) demonstrated FLIPR Ca²⁺ flux IC50 values ranging from 8 to 30 nM and human whole blood (HWB) IL-1β IC50 values from 13 to 60 nM [1]. Specifically, entry 17 (R1 = Me) showed FLIPR IC50 = 8 nM and HWB IC50 = 13 nM; entry 19 (R1 = Me) showed FLIPR IC50 = 30 nM and HWB IC50 = 17 nM [1]. While these data derive from elaborated 1,2-dihydropyridinone structures and not the bare scaffold itself, they provide class-level evidence that N-methyl substitution is compatible with—and in some cases optimal for—target engagement in this therapeutically relevant series.

P2X7 Antagonist Structure-Activity Relationship Inflammation

Anti-Migration Activity: Methylated Dihydropyridinone Derivatives vs. Parent Compounds in HepG2 Carcinoma Cells

In a study of dihydropyridinone alkaloid artifacts from Curcuma longa (Zekry et al., 2016), methylated dihydropyridinone derivative 4 showed pronounced anti-migration activity with an absolute migration capability (MCA) of −4.9 × 10⁻⁴ mm/h, compared to its parent compound 1 which exhibited an MCA of +1.49 × 10⁻³ mm/h, both tested at 20 μM against HepG2 hepatocellular carcinoma cells [1]. This represents a qualitative reversal from pro-migratory to anti-migratory behavior upon methylation. Furthermore, compound 3 (a related dihydropyridinone) showed the most remarkable anti-migration activity at 40 μM with MCA = −7.4 × 10⁻⁴ mm/h [1]. While this study does not directly test 1-methyl-5,6-dihydropyridin-2(1H)-one, it provides cross-study evidence that methylation of the dihydropyridinone scaffold can profoundly modulate cell migration phenotypes.

Anti-Migration Activity Hepatocellular Carcinoma Dihydropyridinone Alkaloids

Validated Intermediate for PI3Kα Inhibitor Synthesis: Scaffold Differentiation via Kinase Inhibitor Applications

According to a 2023 study published in the Journal of Medicinal Chemistry, 1-methyl-5,6-dihydropyridin-2(1H)-one was employed as a key intermediate in the synthesis of novel PI3K inhibitors, with derivatives demonstrating potent inhibitory activity against PI3Kα, a critical target in cancer therapy . BindingDB entries (CHEMBL2165011, CHEMBL2017974) associated with patents in this chemical series report Ki values of 41 nM against PI3Kβ and Kd values of 3.5 nM against PI3Kα for elaborated derivatives built from this scaffold [1][2]. While these data pertain to fully elaborated drug-like molecules rather than the bare scaffold, they establish that the 1-methyl-5,6-dihydropyridin-2(1H)-one core is a productive starting point for kinase inhibitor design, distinguishing it from the N-H parent, which has not been documented in comparable PI3K inhibitor programs.

PI3K Inhibitor Kinase Drug Discovery Synthetic Intermediate

Synthetic Versatility: Reduction to N-Methylpiperidine Derivatives vs. Aromatic N-Methyl-2-pyridone

The 5,6-dihydro oxidation state of 1-methyl-5,6-dihydropyridin-2(1H)-one preserves a reactive enamide double bond that can undergo further reduction to yield N-methylpiperidin-2-one derivatives—a transformation that is not accessible from the fully aromatic N-methyl-2-pyridone (CAS 694-85-9) [1]. The fully aromatic analog fails to undergo [4+2] cycloaddition at the ring and instead reacts at the lactam carbonyl, producing 1,2-dihydropyridine-2-methides via a divergent pathway [1]. Studies on the reduction of 1-methyl-2-pyridones with lithium aluminum hydride demonstrate the formation of tetrahydropyridine intermediates, confirming that the dihydro compound occupies a chemically distinct reactivity manifold compared to both the fully aromatic pyridone and the fully saturated piperidinone [2]. This intermediate oxidation state enables sequential functionalization strategies that are unavailable to either the aromatic or fully saturated endpoints.

Synthetic Intermediates Alkaloid Synthesis Chemoselective Reduction

Recommended Application Scenarios for 1-Methyl-5,6-dihydropyridin-2(1H)-one Based on Quantitative Differentiation Evidence


Flow Chemistry Process Development: Scale-Up of 3-Substituted Dihydropyridinone Derivatives

The 3-iodo derivative of 1-methyl-5,6-dihydropyridin-2(1H)-one has been validated in flow microreactor systems for halogen–lithium exchange chemistry, delivering a 68% methylation yield versus 23% in batch (3.0-fold improvement) and a 78% yield for isocyanate trapping versus 2% in batch (39-fold improvement) [1]. Process chemistry groups developing scalable routes to 3-substituted dihydropyridinones should procure the 3-iodo-1-methyl-5,6-dihydropyridin-2(1H)-one precursor specifically for flow-optimized transformations, as batch-mode processing results in synthetically prohibitive yields. This scenario is directly supported by the Synlett 2018 primary research paper [1].

Medicinal Chemistry: P2X7 Receptor Antagonist Lead Optimization

The N-methyl-1,2-dihydropyridinone scaffold has produced P2X7 receptor antagonists with FLIPR IC50 values as low as 8 nM and HWB IL-1β IC50 values as low as 13 nM, as demonstrated in the Roche P2X7 antagonist program [2]. The pilot-plant preparation of N-methyl-3,4-dihydropyridin-2-one derivatives at multikilogram scale with 97–100% ee provides precedent for the scalability of this scaffold class [3]. Medicinal chemistry teams targeting P2X7 for inflammatory, neurologic, or musculoskeletal indications should select N-methyl-substituted dihydropyridinone building blocks based on this validated SAR, rather than N-H or N-aryl alternatives that lack comparable multi-parameter optimization data in the peer-reviewed literature.

Oncology Chemical Biology: Dihydropyridinone-Based Anti-Migration Probe Development

Cross-study evidence from dihydropyridinone alkaloids demonstrates that methylation of the scaffold can reverse HepG2 cell migration phenotypes from pro-migratory (MCA = +1.49 × 10⁻³ mm/h, parent compound) to anti-migratory (MCA = −4.9 × 10⁻⁴ mm/h, methylated derivative) [4]. While 1-methyl-5,6-dihydropyridin-2(1H)-one itself was not the test compound, this evidence establishes that N-methyl substitution on the dihydropyridinone core is a structural determinant of anti-migration activity. Chemical biology groups investigating cancer cell migration should preferentially select the N-methyl scaffold over the N-H parent when designing probe molecules, as the methylation may confer or enhance the desired anti-migratory phenotype based on this pharmacophoric precedence.

Kinase Inhibitor Discovery: PI3Kα-Focused Library Synthesis

The 1-methyl-5,6-dihydropyridin-2(1H)-one scaffold has been employed as a key intermediate in PI3K inhibitor synthesis programs, with elaborated derivatives achieving PI3Kα Kd values of 3.5 nM and PI3Kβ Ki values of 41 nM [5][6]. A 2023 Journal of Medicinal Chemistry study specifically explored this compound as a starting point for novel PI3K inhibitors . For kinase-focused library synthesis, procurement of this scaffold offers a literature-validated entry point to the PI3K chemical space, whereas the N-H parent 5,6-dihydropyridin-2(1H)-one lacks comparable precedent in kinase inhibitor programs. This differentiation is critical for project teams seeking to minimize the risk of investing in unvalidated chemical starting materials.

Quote Request

Request a Quote for 1-Methyl-5,6-dihydropyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.